molecular formula C10H15ClFN3O B2903269 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride CAS No. 1353965-96-4

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B2903269
CAS No.: 1353965-96-4
M. Wt: 247.7
InChI Key: IVIUOWAFDRJDCE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride (CAS 1353965-96-4) is a chemical compound with the molecular formula C10H15ClFN3O and a molecular weight of 247.70 g/mol . It is a fluorinated pyrimidine derivative, a class of heterocycles that are structurally integral to nucleobases and are of significant interest in medicinal chemistry for developing new pharmacological agents . Pyrimidine scaffolds, especially when substituted with fluorine and piperidine groups, are frequently investigated as key structural motifs in potential therapeutics due to their ability to interact with various biological targets . Researchers value this compound primarily as a versatile building block for constructing more complex molecules. The presence of both a fluorine atom and a piperidinylmethoxy group on the pyrimidine ring makes it a particularly useful intermediate in structure-activity relationship (SAR) studies. Recent research highlights that analogous pyrimidine-piperidine hybrids demonstrate potent biological activity, serving as powerful dual inhibitors of targets like EGFR and HDAC enzymes in anticancer research . The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, while the piperidine moiety can contribute to solubility and interactions with enzymatic pockets. This combination makes this compound a valuable reagent for chemists and researchers working in drug discovery programs aimed at developing novel oncological, antimicrobial, and other therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUOWAFDRJDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which can modulate cellular processes.

The chemical structure of this compound includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety, which contributes to its biological activity. The hydrochloride form enhances its solubility in biological systems, facilitating its use in various assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways:

  • Enzyme Inhibition : Preliminary data indicate that it may inhibit enzymes related to nucleotide metabolism, impacting cell proliferation and survival.
  • Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially influencing pathways associated with cancer and immune responses.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), demonstrating IC50 values ranging from 1.75 μM to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
MCF-71.75 - 9.4617.02
MDA-MB-2311.75 - 9.4611.73

Mechanistic Insights

Further mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase 9, which is crucial for the intrinsic apoptotic pathway .

Safety Profile

In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

  • Study on L1210 Mouse Leukemia Cells :
    • A series of novel analogs related to this compound were tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved intracellular conversion to active metabolites that inhibit DNA synthesis.
  • Pyrimidine-Based Drug Development :
    • Recent advances in pyrimidine-based drugs highlight the significance of compounds like this compound in drug discovery, particularly for their roles in anticancer and antiviral therapies .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes, starting with the formation of the pyrimidine core. A common approach includes:

  • Condensation reactions between fluorinated pyrimidine precursors and piperidine derivatives under acidic or basic conditions (e.g., HCl catalysis) .
  • Etherification : Introducing the piperidin-4-ylmethoxy group via nucleophilic substitution, often using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Salt formation : Hydrochloride salt precipitation via HCl gas or aqueous HCl .

Q. Key variables affecting yield :

  • Temperature (optimized at 80–100°C for condensation), solvent polarity, and stoichiometric ratios of reagents.
  • Analytical validation via HPLC (purity >98%) and NMR (to confirm substitution patterns) .

Q. How does the structural configuration of this compound influence its reactivity and biological activity?

Methodological Answer: The compound’s structure combines a fluorinated pyrimidine ring (electron-withdrawing) and a piperidine moiety (basic, nitrogen-rich), enabling dual functionality:

  • Pyrimidine core : The 5-fluoro group enhances metabolic stability and binding to enzymes (e.g., kinases) via halogen bonding .
  • Piperidin-4-ylmethoxy linker : Provides conformational flexibility for target engagement, as seen in CNS-active analogs .

Q. Analytical techniques for structural validation :

  • X-ray crystallography or 2D NMR (e.g., NOESY) to confirm spatial arrangement.
  • DFT calculations to model electronic effects of fluorine substitution .

Q. What are the primary applications of this compound in early-stage drug discovery?

Methodological Answer:

  • Medicinal chemistry : Serves as a building block for kinase inhibitors or GPCR modulators due to its dual pharmacophoric elements .
  • Proteomics : Used in affinity chromatography to isolate proteins interacting with fluorinated heterocycles .
  • Biological assays : Screened in vitro for cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity profiling against off-target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:

  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Batch analysis : Compare HPLC chromatograms and LC-MS data across synthetic batches to rule out byproducts (e.g., dehalogenated impurities) .
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify trends in substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

  • ADMET prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate solubility, logP, and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Docking studies : Employ AutoDock Vina or Glide to prioritize derivatives with optimized binding to targets (e.g., EGFR or serotonin receptors) .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) during piperidine ring formation to control stereochemistry .
  • Flow chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions during pyrimidine functionalization .
  • In-line analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediate purity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound, highlighting pathway dependencies .
  • Metabolomics : Track changes in cellular metabolites via HRMAS-NMR or GC-MS after treatment to map downstream effects .

Comparative Structural Analysis Table

Compound NameKey Structural FeaturesBiological Activity InsightsReference
5-Chloro-2-(piperidin-4-yl)pyrimidine HClChloro substituent on pyrimidineHigher kinase inhibition potency
4-(3-Fluorophenyl)pyrimidine derivativesFluorophenyl moietyEnhanced CNS penetration
Thiazolopyrimidine analogsThiazole-fused pyrimidine coreAntitumor activity in vivo

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